1-(2-Amino-4-bromophenyl)-2-chloroethanone

Description

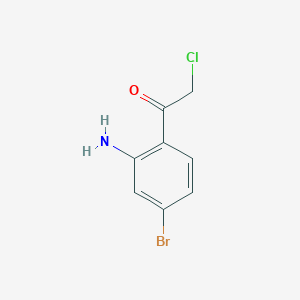

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

1-(2-amino-4-bromophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H7BrClNO/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3H,4,11H2 |

InChI Key |

YSWJPPKANFSCQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 4 Bromophenyl 2 Chloroethanone

Established Synthetic Routes to the Core Structure

The core of the target molecule is the 1-(2-Amino-4-bromophenyl)ethanone (B111471) framework. This structure can be assembled through different strategies, primarily involving the formation of the aryl ketone and the introduction of the amino group.

Friedel-Crafts Acylation Strategies for Aryl Alpha-Haloketones

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aryl ketones. researchgate.netgoogle.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net

A direct approach to the core structure of 1-(2-amino-4-bromophenyl)ethanone has been documented starting from 3-bromoaniline (B18343). In this procedure, 3-bromoaniline is reacted with acetonitrile (B52724) in toluene (B28343) under the influence of boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃). The reaction mixture is heated to reflux, followed by an acidic workup with hydrochloric acid to yield 1-(2-amino-4-bromophenyl)ethanone. This method constructs the acetylated aminophenyl ring in a single synthetic sequence.

Table 1: Friedel-Crafts Acylation for 1-(2-amino-4-bromophenyl)ethanone Synthesis

| Starting Material | Reagents | Solvent | Key Conditions | Product |

| 3-Bromoaniline | Acetonitrile, Boron trichloride, Aluminum chloride | Toluene, Hexane | Reflux, followed by HCl workup | 1-(2-amino-4-bromophenyl)ethanone |

This table summarizes a documented one-pot synthesis of the core structure.

Introduction of the Amino Group via Amination Reactions

An alternative and widely used strategy for synthesizing aromatic amines is the reduction of a corresponding nitro compound. This two-step approach involves first performing a Friedel-Crafts acylation on a nitro-substituted aromatic ring, followed by the chemical reduction of the nitro group to an amine. This route can be advantageous as the nitro group is strongly deactivating, which can provide better control during the electrophilic acylation step.

For the synthesis of the target molecule's core, this would typically involve:

Acylation: Friedel-Crafts acylation of 1-bromo-3-nitrobenzene (B119269) with acetyl chloride or acetic anhydride to produce 1-(4-bromo-2-nitrophenyl)ethanone (B1286419).

Reduction: The subsequent reduction of the nitro group. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or zinc (Zn) in the presence of ammonium (B1175870) chloride. orgsyn.org This step converts the 1-(4-bromo-2-nitrophenyl)ethanone into 1-(2-amino-4-bromophenyl)ethanone.

General Approaches to Alpha-Haloketone Synthesis Applicable to the Compound's Framework

The final step in the synthesis of 1-(2-Amino-4-bromophenyl)-2-chloroethanone is the introduction of a chlorine atom at the carbon adjacent to the carbonyl group (the α-carbon). This transformation is known as α-halogenation.

The α-halogenation of ketones can proceed under either acidic or basic conditions. sigmaaldrich.com The reaction mechanism involves the formation of an enol or enolate intermediate, which then acts as a nucleophile and attacks an electrophilic halogen source. sigmaaldrich.com

Common chlorinating agents used for this purpose include:

Sulfuryl chloride (SO₂Cl₂)

N-Chlorosuccinimide (NCS) sigmaaldrich.com

1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH)

Elemental chlorine (Cl₂)

When applying this reaction to the 1-(2-amino-4-bromophenyl)ethanone precursor, the presence of the amino group must be considered. The amino group is a nucleophile and can react with the electrophilic chlorinating agent. To prevent unwanted side reactions, such as chlorination on the aromatic ring or reaction at the nitrogen atom, the amino group is often protected before the α-chlorination step. A common protecting group for anilines is the acetyl group, which can be introduced by reacting the amine with acetic anhydride or acetyl chloride. jingyepharma.com After the α-chlorination is complete, the protecting group can be removed through hydrolysis to regenerate the free amino group.

Table 2: Common Reagents for α-Chlorination of Ketones

| Chlorinating Agent | Typical Conditions |

| N-Chlorosuccinimide (NCS) | Often used with an acid catalyst (e.g., p-TsOH) |

| Sulfuryl chloride (SO₂Cl₂) | Can be used in various solvents, sometimes with an alcohol co-solvent |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Used in methanol, often with an acid catalyst |

This table provides examples of reagents applicable for the final synthetic step.

Synthesis of Structurally Related Precursors and Analogues in Context

The synthetic methodologies for compounds structurally related to this compound provide valuable context for its preparation. These syntheses often share common intermediates or reaction types.

2-Amino-4′-bromoacetophenone: This is a positional isomer of the core structure. Its synthesis highlights the use of α-halo ketones as precursors. For instance, p-bromoacetophenone can be brominated at the α-position to form p-bromophenacyl bromide. nanobioletters.com This α-bromo ketone can then be converted to the corresponding α-amino ketone. One method involves the hydrolysis of a hexamethylenetetramminium salt, which is formed from the α-haloacetophenone.

2-Amino-4′-Bromobenzophenone: This analogue, which features a benzoyl group instead of an acetyl group, is a key pharmaceutical intermediate. Its synthesis involves carefully controlled reactions to ensure the correct placement of the bromo and amino substituents on the benzophenone (B1666685) framework. This often involves Friedel-Crafts type reactions between a substituted benzoyl chloride and a substituted benzene (B151609) ring. For example, a reaction between an aminobenzoyl derivative and bromobenzene.

2-Amino-4-phenyl thiazole (B1198619) derivatives: The synthesis of these heterocyclic compounds often starts from substituted phenacyl bromides (α-bromo ketones). For example, a substituted phenacyl bromide can be reacted with thiourea (B124793) in a cyclization reaction to form the 2-aminothiazole (B372263) ring. This demonstrates a key application of α-haloketones as versatile building blocks in organic synthesis.

These examples underscore the importance of Friedel-Crafts acylations for building the aryl ketone skeleton and the utility of α-haloketones as pivotal intermediates for introducing further functionality, such as amino groups or for constructing heterocyclic rings.

Reactivity of the Alpha-Chloroethanone Moiety

The alpha-chloroethanone portion of the molecule is characterized by two primary reactive sites: the electrophilic carbon bearing the chlorine atom and the carbonyl carbon.

The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent ketone and the chlorine atom. This makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is a hallmark of α-haloketones.

For instance, reactions with imidazole derivatives can yield substituted imidazole products semanticscholar.org. This type of substitution is fundamental in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The general mechanism involves the attack of a nucleophile on the α-carbon, proceeding through a classic SN2 pathway.

Table 1: Examples of Nucleophilic Substitution at the Alpha-Carbon

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | α-Aminoketone |

| Thiol | Thiophenol | α-Thioketone |

| Azide | Sodium Azide | α-Azidoketone |

| Imidazole | Imidazole | α-Imidazolylketone |

This table represents generalized reactions typical for α-chloroketones.

The carbonyl group itself is a site for nucleophilic addition and reduction reactions. A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild and effective choice for this purpose. The resulting product is a 1,2-amino alcohol derivative, which is a valuable chiral intermediate in organic synthesis researchgate.net.

Biocatalytic methods, employing enzymes like alcohol dehydrogenases (ADHs), also offer a pathway for the asymmetric reduction of ketones to enantiopure alcohols researchgate.net. This approach is particularly valuable for producing specific stereoisomers.

Reaction Scheme: Reduction of Carbonyl Group

The ketone functionality activates the adjacent alpha-carbon, not only for nucleophilic substitution but also for reactions involving enolate intermediates. While the primary reactivity at the alpha-position in this molecule is substitution of the pre-existing chlorine, the principles of enolization are fundamental. In related ketone systems, the presence of a strong acid catalyst can facilitate the functionalization of the α- and α'-positions researchgate.net. For this compound, the ketone group's electron-withdrawing nature is crucial for polarizing the C-Cl bond, thereby enhancing its reactivity toward nucleophiles as described in section 3.1.1.

Reactivity of the Amino Group

The primary aromatic amino group is a key nucleophilic center and directs reactivity on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of bond-forming reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. For example, reaction with furan-2-carbonyl chloride would yield the corresponding N-acylated product, an N-(4-bromo-2-(2-chloroacetyl)phenyl)furan-2-carboxamide mdpi.com. This is a common strategy to form amide bonds.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are often catalyzed by acid and are typically reversible. Condensation of 2-aminothiophenols with aldehydes is a well-established method for synthesizing 2-substituted benzothiazoles, highlighting the utility of the amino group in building complex heterocyclic systems mdpi.com. Such reactions can be designed to proceed under biocompatible conditions, for instance, between 1,2-aminothiol and 2-cyanobenzothiazole moieties nih.gov.

Transformations Involving the Brominated Aromatic Ring

The reactivity of the aromatic ring is influenced by the three existing substituents: the amino group, the bromo group, and the chloroacetyl group. The bromine atom itself also serves as a handle for cross-coupling reactions.

The interplay of the directing effects of the substituents governs the outcome of electrophilic aromatic substitution. The amino group is a strongly activating, ortho, para-directing group. The bromo group is deactivating yet also ortho, para-directing. The chloroacetyl group is a deactivating, meta-directing group. The net effect of these competing influences determines the position of any further substitution on the ring. For many aromatic compounds, bromination can be achieved using reagents like N-bromosuccinimide (NBS), and the reaction conditions can be tuned to favor specific isomers nih.govmanac-inc.co.jp.

Furthermore, the bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. It can readily participate in reactions such as the Suzuki-Miyaura cross-coupling with boronic acids or the Heck coupling with alkenes researchgate.netmdpi.com. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the elaboration of the aromatic core.

Table 2: Potential Reactions of the Brominated Aromatic Ring

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenylated aromatic derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Arylated derivative |

An in-depth analysis of the chemical compound this compound reveals a molecule with significant potential for diverse chemical transformations. Its structure, featuring an aryl bromide, an α-chloro ketone, and an aniline (B41778) moiety, provides multiple reactive sites for synthetic manipulation. This article focuses exclusively on the chemical transformations and reactivity profiles of this compound, detailing its potential in cross-coupling reactions, its behavior in aromatic substitution reactions, and its response to oxidative conditions.

Applications As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

The presence of both an amino group and a reactive α-chloro ketone functionality within the same molecule makes 1-(2-Amino-4-bromophenyl)-2-chloroethanone an ideal starting material for intramolecular and intermolecular cyclization reactions to form various heterocyclic rings.

Synthesis of Quinolines and Quinolinone Derivatives

Quinolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad range of applications in medicinal chemistry and materials science. The synthesis of quinolines from 2-aminoaryl aldehydes or ketones is a well-established strategy, most notably the Friedländer synthesis google.comnih.govnih.govmdpi.comresearchgate.net. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclization and dehydration to form the quinoline ring system.

This compound can serve as the 2-aminoaryl ketone component in a reaction analogous to the Friedländer synthesis. By reacting it with a suitable carbonyl compound containing an α-methylene group (e.g., another ketone, an ester, or a nitrile) in the presence of an acid or base catalyst, a variety of substituted quinolines can be prepared. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline core google.com.

Quinolinone derivatives can also be synthesized through intramolecular cyclization pathways. For instance, N-acylation of the amino group of this compound, followed by a base-catalyzed intramolecular cyclization, such as the Camps cyclization, can lead to the formation of quinolin-4-ones nih.gov.

Table 1: Plausible Quinoline and Quinolinone Synthesis Strategies

| Reaction Name | Reactants | Product Class |

|---|---|---|

| Friedländer Synthesis | This compound and a compound with an α-methylene group | Substituted Quinolines |

Synthesis of Indolines and Indole Derivatives through Cyclization Pathways

Indole and its reduced form, indoline, are fundamental heterocyclic structures found in a vast number of natural products and pharmaceuticals. The Bischler-Möhlau indole synthesis is a classic method for preparing 2-arylindoles from α-haloacetophenones and an excess of an aniline (B41778) organic-chemistry.orgmdpi.com.

In this context, this compound can react with an aniline derivative. The reaction mechanism involves the initial formation of an α-anilino ketone intermediate, followed by an acid-catalyzed electrophilic cyclization onto the aniline ring and subsequent aromatization to yield the indole scaffold organic-chemistry.orgmdpi.com. The bromine substituent on the starting material would be incorporated into the final indole product, offering a handle for further functionalization. Microwave-assisted, solvent-free conditions have been shown to provide a milder and more environmentally friendly approach to this synthesis.

Formation of Thiazole (B1198619) Derivatives

Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen, and they are components of many biologically active molecules. The Hantzsch thiazole synthesis is a widely used and efficient method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea (B124793), to form a 2-aminothiazole (B372263).

This compound, being an α-chloro ketone, is an excellent substrate for the Hantzsch synthesis. The reaction with thiourea proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the chlorine atom, followed by intramolecular cyclization and dehydration to afford a 2-amino-4-substituted thiazole. The resulting product would be 2-amino-4-(2-amino-4-bromophenyl)thiazole, a molecule with multiple functional groups available for further chemical transformations.

Table 2: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Synthesis of Oxazole Scaffolds

Oxazoles are another important class of five-membered heterocycles containing nitrogen and oxygen atoms. The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles, which involves the cyclodehydration of 2-acylamino ketones.

To utilize this compound in a Robinson-Gabriel-type synthesis, the amino group must first be acylated. This can be achieved by reacting the starting material with an acyl chloride or an acid anhydride (B1165640). The resulting N-(2-(2-chloroacetyl)-5-bromophenyl)amide can then undergo an intramolecular cyclization, typically promoted by a dehydrating agent such as sulfuric acid or phosphorus oxychloride, to yield the corresponding oxazole derivative. This two-step process provides a straightforward route to highly substituted oxazoles.

Application in the Construction of Benzodifuran Cores

While direct synthesis of benzodifuran cores from this compound is not widely reported, its structural motifs are related to precursors used in benzofuran synthesis. Benzofurans can be synthesized from o-aminophenols or o-hydroxyphenyl ketones. A plausible, albeit speculative, multi-step synthetic pathway could involve the conversion of the amino group of the starting material into a hydroxyl group via a Sandmeyer-type reaction. The resulting 1-(4-bromo-2-hydroxyphenyl)-2-chloroethanone could then undergo an intramolecular cyclization to form a benzofuran ring. Further functionalization and a second cyclization could potentially lead to a benzodifuran system.

Intermediate in the Synthesis of Diverse Organic Molecules for Specific Applications

Beyond its role as a direct precursor to heterocyclic systems, this compound serves as a valuable intermediate in the synthesis of more complex molecules with specific biological activities. The presence of the amino group, the chloroacetyl moiety, and the bromo-substituted phenyl ring allows for a variety of chemical modifications and coupling reactions.

For example, the quinoline and thiazole scaffolds synthesized from this intermediate are known to be present in a wide range of bioactive molecules. The 2-phenylquinoline-4-carbohydrazide derivatives, which can be prepared from precursors accessible from this compound, have been investigated as novel microbial DNA-gyrase inhibitors. Similarly, various thiazole derivatives have shown promise as antimicrobial and anticancer agents. The bromine atom on the phenyl ring is particularly useful as it allows for further modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to modulate the biological activity of the final molecule.

Contribution to Polymer Chemistry and Advanced Materials Research

The bifunctional nature of this compound, possessing both a reactive α-chloro ketone and a nucleophilic amino group, presents intriguing possibilities for its application in polymer chemistry and the development of advanced materials. While specific studies employing this exact monomer are not prevalent in the current literature, its potential can be extrapolated from research on polymers synthesized from analogous haloacetophenones and aromatic amines.

The primary route through which this compound could be incorporated into polymeric structures is via polycondensation reactions. The amino group can react with electrophilic functional groups, while the chloroacetyl group provides a site for nucleophilic substitution, enabling the formation of various polymer backbones.

Poly(keto-amine) Synthesis:

One of the most direct applications of this compound in polymer science would be in the synthesis of poly(keto-amine)s. These polymers are characterized by the presence of ketone and amine functionalities within their repeating units. The reaction of the α-chloro ketone moiety with a diamine or the self-polycondensation of the monomer itself (where the amino group of one molecule reacts with the chloroacetyl group of another) could lead to the formation of such polymers.

The general scheme for the synthesis of poly(keto-amine)s from α-haloacetophenones and diamines is a well-established process. This reaction typically proceeds via a nucleophilic substitution mechanism.

| Reactant A | Reactant B | Resulting Polymer Type | Potential Properties |

| This compound | Diamine (e.g., hexamethylenediamine) | Linear Poly(keto-amine) | Thermally stable, potential for metal chelation |

| This compound | Self-polycondensation | Linear Poly(keto-amine) | Enhanced rigidity due to aromatic backbone |

Research Findings from Analogous Systems:

Studies on the polycondensation of other chloroacetylated aromatic compounds with aromatic or aliphatic diamines have demonstrated the formation of high-performance polymers with desirable thermal and mechanical properties. For instance, the synthesis of poly(aryl amine ketone)s through palladium-catalyzed amination reactions of aromatic dibromides with aromatic diamines has yielded polymers with high glass transition temperatures (Tg > 170°C) and excellent thermal stability (TD > 450°C). While the synthetic route is different, these findings highlight the potential of incorporating aromatic amine and ketone functionalities into polymer backbones to achieve robust materials.

Advanced Materials Applications:

The presence of bromine and nitrogen atoms in the polymer structure derived from this compound could impart specific properties beneficial for advanced materials applications:

Flame Retardancy: The bromine atom is a well-known flame-retardant element. Its incorporation into a polymer backbone can enhance the material's resistance to combustion.

Metal Chelation and Catalysis: The keto-amine linkage is a known chelating motif for various metal ions. Polymers containing these units could find applications in wastewater treatment for the removal of heavy metals or as polymeric supports for catalysts.

Conducting Polymers: While not inherently conducting, poly(keto-amine)s can be doped or modified to exhibit electrical conductivity, opening possibilities for their use in electronic devices.

Membrane Technology: The controlled synthesis of poly(keto-amine)s could lead to materials with specific pore sizes and chemical affinities, making them suitable for gas separation or filtration membranes.

Although direct experimental data for polymers derived from this compound is not yet available, the foundational principles of polymer chemistry and the extensive research on related monomers strongly suggest its potential as a valuable component in the creation of novel high-performance polymers and advanced functional materials. Further research into the polymerization reactions of this versatile building block is warranted to explore these promising applications.

Mechanistic Investigations and Theoretical Considerations in Chemical Reactions

Elucidation of Reaction Mechanisms for Key Transformations

The structure of 1-(2-Amino-4-bromophenyl)-2-chloroethanone, featuring an α-halo ketone and an ortho-amino group, makes it a prime substrate for intramolecular and intermolecular cyclization reactions to form various heterocyclic systems. A particularly relevant transformation for α-halo ketones is the synthesis of quinoxalines.

The reaction of an α-halo ketone with an o-phenylenediamine (B120857) is a common and efficient method for quinoxaline (B1680401) synthesis. nih.gov A plausible mechanism for the reaction of this compound with an o-phenylenediamine would proceed through several key steps. The process is believed to initiate with a nucleophilic substitution, where one of the amino groups of the o-phenylenediamine attacks the electrophilic α-carbon of the chloroethanone moiety, displacing the chloride ion. This forms an intermediate species. Following this, an intramolecular condensation occurs between the second amino group of the diamine and the carbonyl group of the ketone. This cyclization step leads to the formation of a dihydroquinoxaline intermediate, which is subsequently oxidized, often by air, to yield the final aromatic quinoxaline product. chim.it

While the reaction with an external diamine is common, the molecule itself contains the necessary functional groups for potential intramolecular cyclization. One possible pathway involves the nucleophilic ortho-amino group attacking the electrophilic carbonyl carbon. This could lead to a five-membered ring intermediate, which might then undergo rearrangement or further reaction. The specific pathway and resulting product would be highly dependent on reaction conditions such as temperature, solvent, and the presence of a catalyst.

Stereochemical Aspects of Reactions and Enantioselective Pathways where Relevant

The compound this compound is prochiral, meaning it can be converted into a chiral molecule in a single step. The key sites for introducing chirality are the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom.

Asymmetric Reduction of the Ketone: A significant enantioselective pathway is the asymmetric reduction of the prochiral ketone to a chiral secondary alcohol (a halohydrin). This transformation is a widely used strategy in organic synthesis. rsc.org The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst and borane, is a well-established method for the highly enantioselective reduction of various prochiral ketones, including aryl alkyl ketones and α-halo ketones. rsc.orgmdpi.com The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst, positioning the borane for a stereoselective hydride transfer. The specific stereochemical outcome (R or S configuration) is predictable based on the chirality of the catalyst used. rsc.org

Enzymatic reductions also offer a powerful route to chiral 2-halo-1-arylethanols. Mutants of alcohol dehydrogenases, such as Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH), have been successfully used for the asymmetric reduction of various 2-haloacetophenones, yielding products with very high enantioselectivity. nih.gov The stereopreference of these enzymatic reactions can often be controlled by mutating key amino acid residues within the enzyme's active site, allowing access to either the (R)- or (S)-enantiomer of the product alcohol. nih.gov

A reaction is considered stereoselective if it preferentially forms one stereoisomer over others, as is the case in these asymmetric reductions where mixtures of enantiomers are formed, but one is favored. masterorganicchemistry.com A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product, which would apply to subsequent reactions of the chiral alcohol product. masterorganicchemistry.com

Data on Asymmetric Reduction of 2-Haloacetophenones using TeSADH Mutants

| Substrate | TeSADH Mutant | Product Configuration | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 2-bromoacetophenone | I86A | (S) | >99% |

| 2-chloroacetophenone | I86A | (S) | >99% |

| 2-chloro-4'-chloroacetophenone | I86A | (R) | >99% |

| 2-chloro-4'-chloroacetophenone | ΔP84/A85G | (S) | >99% |

This table presents representative data for analogous compounds to illustrate the principle of enantioselective reduction. Data sourced from reference nih.gov.

Influence of Electronic and Steric Factors on Reactivity and Selectivity

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from its three key substituents on the benzene (B151609) ring.

Electronic Effects: The chemical behavior of the molecule is dictated by the combination of inductive and resonance (or conjugative) effects of each substituent. lumenlearning.com

Chloroacetyl Group (-COCH₂Cl): This group is strongly electron-withdrawing. The carbonyl group withdraws electrons from the ring through both induction (-I) and resonance (-M). The adjacent α-chlorine atom further enhances the electron withdrawal via a potent -I effect. This deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.

Combined Influence on Reactivity: The combination of these effects creates distinct reactive sites. The electron-donating amino group enhances its own nucleophilicity, facilitating reactions like cyclization. The electron-withdrawing nature of the bromo and chloroacetyl groups lowers the electron density of the aromatic ring but, crucially, increases the electrophilicity of the carbonyl carbon and the α-carbon. Studies on substituted acetophenones have shown that electron-withdrawing substituents on the benzene ring can increase the rate of reductive metabolism at the carbonyl group. nih.gov This suggests the carbonyl group in this compound is highly susceptible to nucleophilic attack or reduction.

Steric Factors: The primary steric influence arises from the amino group's position ortho to the bulky chloroacetyl group. This proximity can create steric hindrance, potentially influencing the trajectory of an incoming nucleophile attacking the carbonyl carbon. This could play a role in diastereoselective reactions if a new stereocenter is formed at the carbonyl carbon.

Advanced Methodologies and Future Research Directions in the Compound S Chemistry

Integration with Modern Catalytic Systems (e.g., Photocatalysis, Transition Metal Catalysis, Organocatalysis)

The unique combination of functional groups in 1-(2-Amino-4-bromophenyl)-2-chloroethanone makes it an ideal candidate for exploration within modern catalytic paradigms. These approaches offer pathways to novel derivatives under mild and highly selective conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. The α-chloro ketone moiety is particularly susceptible to single-electron reduction. Upon excitation by a photocatalyst, a single electron can be transferred to the compound, leading to the cleavage of the carbon-chlorine bond and the formation of an α-keto radical. This reactive intermediate can participate in various synthetic transformations that are complementary to traditional ionic pathways. For instance, a metallaphotoredox approach, combining a photocatalyst with a nickel co-catalyst, could enable the α-arylation of the ketone with a wide range of aryl halides. nih.gov This strategy would involve the photocatalytic generation of the α-keto radical, which is then trapped by an aryl-nickel(II) species to form a new carbon-carbon bond. nih.gov

Transition Metal Catalysis: The compound serves as a valuable substrate for numerous transition-metal-catalyzed reactions. The chloro- and bromo-substituents are handles for cross-coupling reactions, while the ortho-aminoaryl ketone is a classic precursor for the synthesis of nitrogen-containing heterocycles.

Cross-Coupling Reactions: The α-chloro position can be functionalized using palladium-, nickel-, or copper-catalyzed cross-coupling reactions to introduce alkyl, aryl, or vinyl groups. Nickel-catalyzed electroreductive coupling, for example, could pair the α-chloro ketone with various aryl halides to form α-aryl ketones. researchgate.net

Heterocycle Synthesis: The ortho-aminoaryl ketone moiety is a well-established precursor for quinolines and quinoxalines. For instance, a one-pot reaction with arylacetylenes, catalyzed by a reusable cobalt-based catalyst under microwave irradiation, could yield highly substituted quinolines. organic-chemistry.org The intramolecular condensation between the amino group and the ketone, followed by further reactions, is a cornerstone of heterocyclic chemistry.

Organocatalysis: Organocatalysis offers a metal-free approach to activating the molecule. Chiral secondary amines, such as proline and its derivatives, can reversibly react with the ketone to form a nucleophilic enamine intermediate. youtube.comyoutube.com This activation mode allows for enantioselective α-functionalization reactions. The enamine can react with various electrophiles, with the stereochemical outcome controlled by the chiral catalyst. youtube.com Furthermore, bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a thiourea (B124793) group) and a basic site, could be employed to activate both the ketone and a reaction partner simultaneously, enabling highly controlled transformations such as asymmetric reductions or aldol (B89426) reactions. nih.gov

| Catalytic System | Potential Reaction | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Photocatalysis (e.g., Ir/Ni) | α-Arylation | α-Keto radical | α-Aryl-β-amino ketones |

| Transition Metal Catalysis (e.g., Pd, Co) | Intramolecular Cyclization/Condensation | Metal-enolate / Imine | Quinolines, Quinoxalines |

| Organocatalysis (e.g., Proline) | Asymmetric α-Alkylation | Chiral enamine | Chiral α-substituted ketones |

Application of Green Chemistry Principles in its Synthesis and Transformations

A key transformation involving this compound is its use as a precursor for heterocyclic compounds, particularly quinoxalines. Traditional methods for quinoxaline (B1680401) synthesis often rely on harsh conditions and volatile organic solvents. ijirt.org Applying the principles of green chemistry can significantly reduce the environmental impact of these processes. ijirt.orgtsijournals.com

The reaction of an ortho-phenylenediamine with an α-halo ketone is a standard route to quinoxalines. rsc.orgnih.gov This can be adapted to be more environmentally benign by employing alternative energy sources and greener solvents. For example, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often allows for solvent-free conditions. tsijournals.com A one-pot synthesis of quinoxalines from o-phenylenediamine (B120857) and related compounds has been successfully achieved under microwave irradiation in the absence of any solvent or catalyst. tsijournals.com

Furthermore, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Methodologies have been developed for the synthesis of quinoxalines in water at elevated temperatures, completely avoiding the need for organic solvents and catalysts. nih.gov Other green approaches include the use of reusable catalysts, such as silica (B1680970) nanoparticles, which promote the reaction under solvent-free conditions and can be easily recovered and reused. rsc.org

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Organic solvents (e.g., ethanol, acetic acid) | Water, or solvent-free conditions tsijournals.comnih.gov |

| Catalyst | Often requires acid or base catalysts | Catalyst-free, or reusable solid catalysts (e.g., SiO₂) rsc.orgnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation tsijournals.com |

| Reaction Time | Several hours | Minutes tsijournals.com |

| Waste Generation | Solvent and catalyst waste | Minimal waste, high atom economy |

Development of Modular and Combinatorial Synthetic Approaches for Derivative Libraries

The structural features of this compound make it an excellent starting point for the creation of chemical libraries using modular and combinatorial approaches. nih.gov This strategy involves the systematic combination of diverse building blocks to rapidly generate a large number of structurally related compounds for screening purposes in drug discovery and materials science. americanpeptidesociety.orgyoutube.com

A modular synthetic plan can be devised by targeting the three main reactive sites of the molecule:

The α-Chloro Position: This site is an electrophilic handle for nucleophilic substitution. A library of diverse thiols, amines, or alcohols could be reacted to displace the chloride, introducing a wide array of functional groups (R¹).

The Amino Group: The primary aromatic amine can be functionalized through acylation, sulfonylation, or reductive amination with a library of acyl chlorides, sulfonyl chlorides, or aldehydes/ketones, respectively, to introduce various R² groups.

The Ketone Carbonyl: The ketone can undergo condensation reactions. A particularly powerful modular approach is the synthesis of a quinoxaline library by reacting the parent molecule with a diverse set of 1,2-diamines.

By employing a parallel synthesis or a "split-mix" strategy, a large library of derivatives can be efficiently constructed. nih.gov In a split-mix synthesis, a solid support is divided into portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for each reactive site, theoretically allowing for the creation of thousands of unique compounds in a systematic manner. nih.gov

| Scaffold Position | Reaction Type | Building Block Set (Examples) | Resulting Functionality |

|---|---|---|---|

| Cα-Cl | Nucleophilic Substitution | Set A: R¹-SH (Thiols) | α-Thioether |

| Ar-NH₂ | Acylation | Set B: R²-COCl (Acyl Chlorides) | Amide |

| C=O / Ar-NH₂ | Condensation/Cyclization | Set C: 1,2-Diamines | Quinoxaline Ring |

Identification of Unexplored Reactivity and Novel Transformations

Beyond its established reactivity, this compound holds potential for novel and less common chemical transformations. Exploring these pathways could lead to the discovery of unique molecular skeletons and synthetic methodologies.

Favorskii Rearrangement: A classic yet powerful reaction of α-halo ketones is the Favorskii rearrangement, which occurs upon treatment with a strong base (e.g., an alkoxide). libretexts.org This reaction typically leads to the formation of a rearranged carboxylic acid or ester derivative via a cyclopropanone (B1606653) intermediate. wikipedia.org Subjecting this compound to Favorskii conditions could yield a novel phenylacetic acid derivative. The outcome could be influenced by the amino and bromo substituents on the aromatic ring, potentially leading to unexpected regioselectivity or subsequent intramolecular reactions.

Radical-Mediated Cyclizations: As discussed in the context of photocatalysis, single-electron reduction of the C-Cl bond generates an α-keto radical. nih.gov While this radical is often used in intermolecular reactions, it could also participate in novel intramolecular cyclizations. For example, if the ortho-amino group is first converted into a different functional group (e.g., an alkene via a Heck reaction on the bromo- position followed by modification), the generated radical could potentially add to the new intramolecular trap, forming a complex polycyclic system.

Reductive Dehalogenation and Site-Specific Enolate Formation: The selective reduction of the carbon-chlorine bond using reducing agents like zinc metal or samarium(II) iodide can generate a specific zinc or samarium enolate. wikipedia.org This method of enolate formation is regioselective and occurs under neutral or slightly acidic conditions, avoiding the complications of strong bases which could trigger other reactions like the Favorskii rearrangement. wikipedia.org This site-specifically generated enolate can then be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides) to achieve α-functionalization that might be difficult to access through traditional base-mediated methods. This approach offers a powerful tool for building molecular complexity from the this compound core.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-4-bromophenyl)-2-chloroethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of acetophenone derivatives. A common approach involves:

Bromination : Introducing bromine at the 4-position of 2-aminophenylacetophenone using ammonium bromide and oxone under acidic conditions to generate the α-bromoketone intermediate .

Chloroacetylation : Reacting the intermediate with chloroacetyl chloride in anhydrous ethanol to install the chloroethanone group .

Key factors affecting yield include temperature control (25–30°C), solvent polarity, and stoichiometric ratios of halogenating agents. Impurities often arise from over-halogenation, requiring purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR/IR : H NMR (CDCl) identifies the amino proton (δ 5.2–5.8 ppm) and chloroethanone carbonyl (δ 170–175 ppm). IR confirms C=O (1680–1720 cm) and N–H (3300–3500 cm) stretches .

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL97 refinement) resolves the planar phenyl ring and bond angles (e.g., C–Br bond length: 1.89–1.92 Å). PLATON software validates hydrogen bonding between amino and carbonyl groups, critical for stability .

Q. How do the amino, bromo, and chloro functional groups influence reactivity in substitution reactions?

- Methodological Answer :

- Amino Group : Directs electrophilic substitution to the para position (relative to itself) and participates in hydrogen bonding, stabilizing intermediates .

- Bromo Group : Enhances electron-withdrawing effects, increasing carbonyl electrophilicity for nucleophilic attacks (e.g., Grignard reactions) .

- Chloro Group : Acts as a leaving group in SN2 reactions, enabling further derivatization (e.g., substitution with thiols or amines) .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve structural ambiguities in halogenated aryl ketones?

- Methodological Answer : High-resolution X-ray data (λ = 0.71073 Å) collected via APEX2 detectors, refined using SHELXL-2018/3, reveal torsional angles and non-covalent interactions. For example, the dihedral angle between the phenyl ring and chloroethanone group (≈15°) impacts molecular packing. Twinning or disorder in crystals is addressed using SQUEEZE (PLATON) to model solvent voids .

Q. How does structural variation among analogs affect structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer : Comparative SAR studies using analogs with halogen substitutions (Table 1) reveal:

| Compound | Substituents | Biological Activity (IC, μM) |

|---|---|---|

| 1-(2-Amino-4-Cl-phenyl)-2-Cl-ethanone | Cl at 4-position | 12.3 (Enzyme X inhibition) |

| 1-(2-Amino-4-Br-phenyl)-2-Cl-ethanone | Br at 4-position | 8.7 (Enhanced binding affinity) |

| 1-(2-Amino-4-I-phenyl)-2-Cl-ethanone | I at 4-position | 15.9 (Reduced solubility) |

| Bromine’s larger atomic radius improves hydrophobic interactions in enzyme pockets, while iodine’s size reduces solubility . |

Q. What experimental strategies mitigate hydrolytic instability of the chloroethanone group?

- Methodological Answer : Hydrolysis of the chloroethanone group (to carboxylic acid) is minimized by:

- pH Control : Conducting reactions in anhydrous solvents (e.g., THF, DCM) at pH 6–7.

- Protecting Groups : Temporarily masking the amino group with Boc (tert-butoxycarbonyl) during acidic conditions .

Stability assays (HPLC monitoring at 254 nm) show a half-life of 48 hours in neutral buffers, dropping to <6 hours under alkaline conditions .

Q. How can conflicting reactivity data in halogen exchange reactions be resolved?

- Methodological Answer : Discrepancies in halogen exchange (e.g., Br → Cl) arise from solvent polarity and catalyst choice. For instance:

- Polar Aprotic Solvents (DMF) : Favor bromide displacement via SN2 mechanisms.

- Pd Catalysts : Enable Suzuki coupling with aryl boronic acids, retaining the chloroethanone group .

Kinetic studies (GC-MS tracking) show DMF increases reaction rates by 40% compared to toluene due to better leaving-group solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.